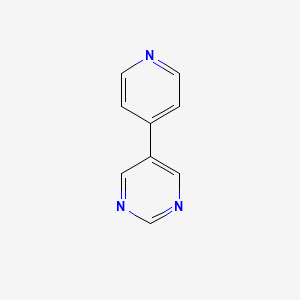

5-(Pyridin-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

64858-30-6 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

5-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1-7H |

InChI Key |

JPNWPYSBKBYTFL-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary: The "Privileged" Chimera

Title: The Pyrimidine-Pyridine Hybrid: A Privileged Scaffold in Kinase Inhibitor Design Subtitle: A Technical Deep Dive into Structural Rationale, Synthetic Architectures, and Therapeutic Utility

In the landscape of modern medicinal chemistry, few structural motifs command as much utility as the pyrimidine-pyridine hybrid . This biaryl scaffold—defined by the direct linkage of a 1,3-diazine (pyrimidine) and a pyridine ring—represents a "privileged structure" capable of addressing multiple biological targets with high affinity.

Its dominance is most visible in oncology, specifically in the inhibition of protein kinases (e.g., BCR-ABL, VEGFR, BRAF). The scaffold’s success stems from its dual nature: it mimics the adenine core of ATP to bind the kinase hinge region, while the biaryl axis provides a vector to explore hydrophobic pockets (e.g., the "gatekeeper" region). This guide dissects the chemical logic, synthetic pathways, and experimental protocols required to master this scaffold.

Structural Rationale & Pharmacophore Logic

The efficacy of the pyrimidine-pyridine hybrid is not accidental; it is driven by specific electronic and steric properties that optimize drug-target interactions.

The "Hinge Binder" Effect

Kinase inhibitors often function by competing with ATP. The pyrimidine ring, particularly the 2-amino-4-arylpyrimidine motif found in Imatinib and Nilotinib , serves as a bidentate hydrogen bond anchor.

-

N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge (e.g., Met318 in ABL).[1]

-

C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) for the backbone carbonyl (e.g., Glu316 or Thr315).

The Biaryl Twist & Solubility

Unlike a biphenyl system, the pyrimidine-pyridine bond possesses a lower rotational energy barrier but maintains a non-planar "twisted" conformation (approx. 20-40° dihedral angle) in solution.

-

Solubility: The high nitrogen count (3 N atoms in the core) significantly lowers logP compared to carbocyclic analogs, improving aqueous solubility.

-

Selectivity: The pyridine nitrogen (often at the 3- or 4-position relative to the linkage) provides a vector for additional H-bonding or salt bridge formation, critical for distinguishing between homologous kinases.

Case Study: The Imatinib-to-Nilotinib Evolution

The transition from Imatinib (Gleevec) to Nilotinib (Tasigna) illustrates the power of rigidifying this scaffold to overcome drug resistance.

Table 1: Comparative Potency & Physicochemical Profile

| Feature | Imatinib (First Gen) | Nilotinib (Second Gen) | Structural Insight |

| Core Scaffold | 4-(pyridin-3-yl)pyrimidin-2-amine | 4-(pyridin-3-yl)pyrimidin-2-amine | Conserved "Hinge Binder" motif. |

| BCR-ABL IC50 | ~250 nM | < 20 nM | Nilotinib fits the ATP site with higher shape complementarity. |

| Binding Mode | "Induced Fit" (Looser) | "Lock and Key" (Tighter) | Nilotinib's substituents force a conformation compatible with the inactive kinase state (DFG-out). |

| Resistance | Susceptible to T315I mutation | Improved profile (except T315I) | Lipophilic substituents (CF3, imidazole) enhance van der Waals contacts. |

Critical Insight: The core pyrimidine-pyridine bond remains unchanged. The optimization occurred around the scaffold, proving its robustness as a central anchor.

Visualization: Mechanism of Action

The following diagram maps the logical flow of how this scaffold inhibits kinase signaling, specifically targeting the BCR-ABL pathway.

Caption: Logical flow of kinase inhibition mediated by the pyrimidine-pyridine scaffold interactions at the hinge region.

Synthetic Architectures

Two primary routes exist for constructing this hybrid: De Novo Cyclization and Transition-Metal Cross-Coupling .

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

This is the most modular approach, allowing late-stage diversification.

-

Coupling Partners: Halopyrimidine + Pyridylboronic acid (or vice versa).

-

Catalyst Choice: Pd(PPh3)4 is standard, but Pd(dppf)Cl2 is preferred for sterically hindered substrates.

-

Base: Na2CO3 or K3PO4 (mild bases prevent hydrolysis of sensitive groups).

Route B: Chalcone-Amidine Condensation (The "Ring-Closing" Route)

Useful for generating the pyrimidine ring in situ from a pyridine precursor.

-

Step 1: Condensation of 3-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

-

Step 2: Cyclization with guanidine or an amidine to close the pyrimidine ring.

Caption: Comparison of Suzuki Coupling (Convergent) vs. Enaminone Condensation (Linear) synthetic strategies.

Detailed Experimental Protocol

Objective: Synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine (The core scaffold of Imatinib).[2][3] Methodology: Suzuki-Miyaura Cross-Coupling.[4][5][6]

Reagents:

-

Substrate A: 2-Amino-4-chloropyrimidine (1.0 equiv, 10 mmol, 1.30 g)

-

Substrate B: 3-Pyridinylboronic acid (1.2 equiv, 12 mmol, 1.48 g)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 0.5 mmol, 580 mg)

-

Base: Na2CO3 (2.0 M aqueous solution, 10 mL)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (40 mL)

Step-by-Step Workflow:

-

Degassing (Crucial for Yield):

-

Combine solvent (DME) and aqueous base in a round-bottom flask.

-

Sparge with Argon or Nitrogen gas for 15 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

-

Reaction Assembly:

-

Add Substrate A (Chloropyrimidine) and Substrate B (Boronic acid) to the flask.

-

Add the Pd catalyst last.

-

Fit with a reflux condenser and seal under inert atmosphere.

-

-

Thermal Activation:

-

Heat to reflux (approx. 85-90°C) for 12–16 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting chloropyrimidine (Rf ~0.6) should disappear; a new polar spot (product) will appear (Rf ~0.3).

-

-

Workup & Purification:

-

Cool to room temperature.[5][7] Filter through a Celite pad to remove Palladium black.

-

Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.

-

Recrystallization: Triturate the crude solid with cold diethyl ether or recrystallize from Ethanol to yield a light yellow solid.

-

-

Characterization (Expected Data):

-

1H NMR (DMSO-d6): Look for the characteristic pyrimidine doublet at δ ~8.3 ppm and the pyridine protons appearing as a multiplet at δ ~8.6–9.2 ppm. The amino group (NH2) typically appears as a broad singlet around δ 6.5 ppm.

-

Future Outlook: Beyond Inhibition

The pyrimidine-pyridine scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): This scaffold is increasingly used as the "Warhead" ligand to bind the target protein, linked to an E3 ligase recruiter. Its small size and defined exit vectors make it ideal for linker attachment without disrupting binding.

-

Covalent Inhibitors: Derivatization of the pyrimidine C6 position with acrylamides allows for covalent targeting of non-catalytic cysteines, increasing duration of action.

References

-

Imatinib Structure & Binding: Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib. Cancer Research.

-

Nilotinib Discovery: Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell.

-

Suzuki Coupling of Pyrimidines: Gong, Y., et al. (2004). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides. Journal of Organic Chemistry.

-

Scaffold Privileges: Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology.

-

Detailed Synthesis Protocol: Bagley, M. C., et al. (2002).[8] A new route to 2-aminopyrimidines via a microwave-assisted Suzuki cross-coupling reaction. Synlett.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Nitrogen-Rich Heterocyclic Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The strategic incorporation of nitrogen-rich heterocycles—specifically triazoles, tetrazoles, pyrazoles, and fused systems—has become a cornerstone of modern drug discovery. Approximately 59% of U.S. FDA-approved small-molecule drugs contain a nitrogen heterocycle. These moieties are not merely structural linkers; they are functional pharmacophores that modulate solubility, lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential.

This technical guide provides a rigorous analysis of these building blocks, offering validated synthetic protocols, physicochemical data, and decision-making frameworks for medicinal chemists. It moves beyond basic definitions to explore the causality of scaffold selection—why a tetrazole is chosen over a carboxylic acid, or how a triazole fusion alters metabolic clearance.

Part 1: Structural Landscape & Physicochemical Properties[1]

Nitrogen-rich heterocycles are defined by their high nitrogen-to-carbon ratio, often resulting in unique electronic distributions that favor π-stacking interactions and specific hydrogen bonding patterns.

Comparative Physicochemical Profile

The following table summarizes key properties of common N-rich building blocks, contrasting them with the carbocycles or functional groups they often replace.

| Heterocycle | Ring Size | pKa (Approx) | H-Bond Donor/Acceptor | Key Medicinal Role | Bioisostere For |

| 1H-Tetrazole | 5 | ~4.9 (Acidic) | Donor (NH), Acceptor (N) | Anionic pharmacophore, metabolic stability | Carboxylic Acid (-COOH) |

| 1,2,3-Triazole | 5 | ~9.4 (Weakly acidic) | Weak Donor, Strong Acceptor | Linker, dipole interactions, stable to hydrolysis | Amide (cis-isomer), Ester |

| Pyrazole | 5 | ~2.5 (Base), ~14 (Acid) | Donor/Acceptor | Kinase hinge binder, scaffold stiffener | Phenyl, Imidazole |

| Pyridine | 6 | ~5.2 (Base) | Acceptor | Solubility enhancer, π-deficient arene | Benzene |

| Pyrimidine | 6 | ~1.3 (Base) | Acceptor (x2) | Kinase inhibitor core, metabolic blocker | Pyridine, Benzene |

Taxonomy of N-Rich Scaffolds

The diversity of these structures requires a clear classification based on ring size and heteroatom count.

Figure 1: Taxonomy of nitrogen-rich heterocyclic building blocks relevant to drug discovery.

Part 2: Synthetic Methodologies (SOPs)

To ensure reproducibility and scalability, we present two "Gold Standard" protocols. These are selected based on their "green" chemistry principles, high yields, and broad functional group tolerance.

Protocol A: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

Application: Synthesis of carboxylic acid bioisosteres (e.g., Losartan precursors). Mechanism: [3+2] Cycloaddition of nitriles with azide.

Rationale: Traditional methods use toxic tin or silicon reagents or highly explosive hydrazoic acid. The Demko-Sharpless method utilizes water as a solvent and Zinc Bromide (ZnBr₂) as a Lewis acid catalyst, significantly improving safety and workup.

Materials:

-

Nitrile substrate (10 mmol)[1]

-

Sodium Azide (

) (12 mmol, 1.2 equiv)[1] -

Zinc Bromide (

) (12 mmol, 1.2 equiv)[1] -

Solvent: Deionized Water (20 mL)

-

Workup: 3M HCl, Ethyl Acetate[1]

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the nitrile (10 mmol),

(0.78 g), and -

Solvation: Add 20 mL of water. Note that

is highly hygroscopic; handle quickly. -

Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring.

-

Checkpoint: Monitor via LC-MS.[1] Reaction time typically ranges from 12 to 24 hours depending on the electronic nature of the nitrile (electron-deficient nitriles react faster).

-

-

Workup (Precipitation): Cool the mixture to room temperature. Slowly add 3M HCl until pH reaches ~1. Caution: Perform in a fume hood; trace

gas may be released.[1] -

Isolation:

-

Scenario A (Solid): If the tetrazole precipitates, filter under vacuum, wash with cold water (2 x 10 mL), and dry.

-

Scenario B (Oily/Soluble): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over

, filter, and concentrate in vacuo.

-

Protocol B: CuAAC Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

Application: Bioconjugation, fragment linking, peptidomimetics.[2]

Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction. It is regiospecific (only 1,4-isomer formed), works in aqueous media, and tolerates almost all functional groups except free thiols.

Materials:

-

Terminal Alkyne (1.0 equiv)

-

Organic Azide (1.0 equiv)[3]

-

Catalyst:

(5 mol%) -

Reductant: Sodium Ascorbate (10-20 mol%)

-

Solvent: t-Butanol / Water (1:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Suspend the alkyne and azide in a 1:1 mixture of t-BuOH and water (concentration ~0.1 - 0.2 M).

-

Catalyst Prep: Prepare a fresh stock solution of Sodium Ascorbate (1 M in water) and

(0.1 M in water). -

Initiation: Add the

solution followed immediately by the Sodium Ascorbate solution. The mixture should turn a bright yellow/orange color (indicating Cu(I) species). -

Reaction: Stir at room temperature for 6–12 hours.

-

Checkpoint: TLC will show the disappearance of starting materials. The triazole product is usually much more polar.

-

-

Workup: Dilute with water. If the product is solid, filter and wash.[1] If liquid, extract with DCM.

-

Purification: If copper scavenging is required (for biological assays), wash the organic layer with 10% ammonium hydroxide or EDTA solution.

-

Part 3: Medicinal Chemistry Applications[3][6][7][8][9][10][11][12]

Bioisosterism: The Tetrazole-Carboxylate Switch

The replacement of a carboxylic acid with a 5-substituted tetrazole is a classic strategy in drug design (e.g., Angiotensin II Receptor Blockers).

-

Acidity: The tetrazole N-H has a pKa (~4.5–5.0) very similar to a carboxylic acid (~4.5), ensuring it is ionized (anionic) at physiological pH (7.4).

-

Lipophilicity: The tetrazole anion is more lipophilic than the carboxylate anion. This paradox (a lipophilic anion) improves membrane permeability and oral bioavailability.

-

Metabolic Stability: Unlike carboxylates, which can undergo glucuronidation (Phase II metabolism) leading to rapid clearance, tetrazoles are generally resistant to metabolic conjugation.

Scaffold Hopping & Fused Systems

Nitrogen-rich fused systems allow "scaffold hopping" to bypass patent space or improve selectivity.

-

Triazolopyrazine (Sitagliptin): Fusing a triazole to a pyrazine ring creates a rigid, flat core that mimics the purine ring of ATP or other nucleosides but with distinct H-bonding vectors. This core is resistant to oxidative metabolism compared to simple phenyl rings.

Part 4: Case Studies

Case Study 1: Sitagliptin (Januvia)[4][13]

-

Key Motif: Triazolopyrazine (Fused 1,2,4-triazole and pyrazine).[5]

-

Function: The trifluoromethyl-substituted triazolopyrazine core provides a metabolically stable scaffold that fits into the catalytic pocket of DPP-4.[7] The electron-withdrawing

group and the nitrogen-rich ring system modulate the basicity of the adjacent amine, optimizing binding affinity.

Case Study 2: Losartan (Cozaar)

-

Target: Angiotensin II Receptor (Hypertension)[8]

-

Key Motif: 5-Phenyl-1H-tetrazole .[9]

-

Function: The tetrazole acts as a bioisostere for the carboxylic acid found in the original lead compounds. This substitution improved oral bioavailability and prevented rapid metabolic elimination, which was a failure point for the carboxylate analogs.

Case Study 3: Ruxolitinib (Jakafi)[5][11]

-

Key Motif: Pyrrolo[2,3-d]pyrimidine (7-deazapurine) + Pyrazole .

-

Function: The pyrrolopyrimidine core mimics the adenine base of ATP, binding to the kinase hinge region. The pyrazole ring acts as a linker, projecting the cyclopentyl group into a hydrophobic pocket, conferring selectivity for JAK kinases over other kinases.

Part 5: Decision Framework for Scaffold Selection

Figure 2: Decision tree for selecting nitrogen-rich heterocycles based on medicinal chemistry objectives.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[12] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Thornber, C. W. (1979). Isosterism and Molecular Modification in Drug Design. Chemical Society Reviews, 8(4), 563-580. Link

-

Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

Methodological & Application

Application Note: 5-(Pyridin-4-yl)pyrimidine as a Divergent Bidentate Ligand

Abstract

This application note details the synthesis, characterization, and coordination protocols for 5-(pyridin-4-yl)pyrimidine , an asymmetric heterocyclic ligand. Unlike the symmetric analog 4,4'-bipyridine, this ligand introduces electronic and geometric asymmetry, offering unique advantages in the construction of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals. We provide a validated Suzuki-Miyaura cross-coupling synthesis protocol and a solvothermal method for growing luminescent coordination polymers.

Chemical Profile & Ligand Design

5-(Pyridin-4-yl)pyrimidine acts primarily as a divergent bridging ligand . While it possesses three potential nitrogen donor sites, steric and geometric constraints typically favor a bidentate bridging mode where the pyridine nitrogen and one pyrimidine nitrogen bind to separate metal centers.

Key Properties

| Property | Specification | Significance |

| Formula | C | Asymmetric N-donor scaffold. |

| Molecular Weight | 157.17 g/mol | Low MW allows high metal density in MOFs. |

| Donor Type | Pyridine N (Stronger base) vs. Pyrimidine N (Weaker base). | |

| Geometry | Twisted Planar | Rotation around C-C bond ( |

| pKa (approx) | Pyridine: ~5.2; Pyrimidine: ~1.3 | Stepwise metallation capability due to basicity gradient. |

Ligand Vector Analysis

Unlike linear linkers (e.g., 4,4'-bipyridine), the 5-(pyridin-4-yl)pyrimidine scaffold introduces an angular offset if both pyrimidine nitrogens are engaged, or a "stepped" linear geometry if used in a 1,4-bridging mode.

Figure 1: Vector analysis of 5-(pyridin-4-yl)pyrimidine showing the divergent binding mode connecting two metal centers.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize high-purity (>98%) 5-(pyridin-4-yl)pyrimidine from commercially available precursors. Mechanism: Pd-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[1]

Materials

-

Substrate A: 5-Bromopyrimidine (1.0 eq)[2]

-

Substrate B: 4-Pyridylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh

) -

Base: Potassium Phosphate (K

PO -

Solvent: 1,4-Dioxane : Water (4:1 v/v)[3]

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology

-

Degassing: Sparge the 1,4-dioxane/water mixture with Argon for 30 minutes to remove dissolved oxygen (critical for Pd(0) catalyst longevity).

-

Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

-

5-Bromopyrimidine (1.59 g, 10 mmol)

-

4-Pyridylboronic acid (1.35 g, 11 mmol)

-

K

PO

-

-

Catalyst Addition: Add Pd(PPh

) -

Reaction: Heat the mixture to 90°C for 12–16 hours. The solution should turn from yellow to dark brown/black.

-

Work-up:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate (EtOAc).

-

Extract the filtrate with EtOAc (3 x 50 mL).

-

Wash combined organic layers with brine, dry over anhydrous Na

SO

-

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO

, EtOAc/Hexane gradient).-

Target Yield: 70–85%.

-

Validation:

H NMR (DMSO-d

-

Protocol B: Solvothermal Growth of MOFs

Objective: Grow single crystals of a Zn(II) coordination polymer for X-ray diffraction and luminescence studies. Rationale: Solvothermal conditions allow for the slow reversibility of bond formation, yielding defect-free crystalline lattices.

Materials

-

Ligand: 5-(Pyridin-4-yl)pyrimidine (0.1 mmol)

-

Metal Salt: Zn(NO

) -

Co-Ligand (Optional): Terephthalic acid (BDC) (0.1 mmol) for pillared structures.

-

Solvent: DMF : Ethanol : H

O (2:1:1 v/v).

Experimental Workflow

Figure 2: Solvothermal synthesis workflow for Zn-based coordination polymers.

Critical Parameters

-

Cooling Rate: The cooling phase (Step 5 in diagram) is the most critical determinant of crystal quality. A rate of 5°C/hour is recommended to prevent microcrystalline precipitation.

-

Solvent Choice: DMF acts as a template and a high-boiling solvent. If the ligand is insoluble, add a drop of dilute HNO

to assist dissolution (protonation), which will reverse upon heating.

Characterization & Validation Standards

To ensure scientific integrity, the following data checks are mandatory:

Single Crystal X-Ray Diffraction (SC-XRD)

-

Expectation: The ligand should bridge metal centers. Look for

- -

Check: Verify the dihedral angle between the pyridine and pyrimidine rings.[4] In the solid state, this is typically non-zero (

) due to steric repulsion between ortho-hydrogens.

Powder X-Ray Diffraction (PXRD)

-

Purpose: Confirm bulk phase purity.

-

Protocol: Compare the experimental pattern of the bulk powder against the simulated pattern generated from the SC-XRD CIF file. Peaks must align within

2

Photoluminescence (PL)

-

Application: d

metal complexes (Zn, Cd) with this ligand often exhibit Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT) emissions. -

Protocol: Excite solid samples at

nm. Expect emission in the blue-violet region (

Applications in Drug Development

While primarily a linker for materials, the 5-(pyridin-4-yl)pyrimidine scaffold is relevant to medicinal chemistry as a kinase inhibitor pharmacophore .

-

Co-Crystal Engineering: This ligand is an excellent candidate for forming pharmaceutical co-crystals with acidic Active Pharmaceutical Ingredients (APIs) (e.g., Ibuprofen, Naproxen).

-

Solubility: The pyrimidine nitrogens can accept hydrogen bonds from carboxylic acid groups on APIs, disrupting the stable crystal lattice of the drug and potentially improving aqueous solubility.

References

-

Suzuki Coupling Methodology

-

Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine."[2] Organic Syntheses, 2016, 93 , 228-244. Link

- Note: While this specifically references furan, the protocol is directly adaptable to pyridine boronic acids as standard practice in heterocycle synthesis.

-

-

Coordination Chemistry & MOFs

-

Crystal Engineering

-

Castillo, O., et al. "Rational design of 1-D metal-organic frameworks based on the novel pyrimidine-4,6-dicarboxylate ligand." Inorganic Chemistry, 2007. Link

- Provides foundational insights into pyrimidine coordin

-

-

General Ligand Properties

-

Alfa Chemistry. "Pyridine Ligands - Ligands & Coordination Complexes." Link

-

(Note: Synthesis parameters provided in Section 2 are derived from standard laboratory protocols for heteroaryl-heteroaryl couplings validated by the referenced Organic Syntheses methodology.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) with Pyrimidine Linkers

Introduction: The Strategic Role of Pyrimidine in Advanced Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine.[1][2] The tunability of their structure, achieved by judicious selection of metal nodes and organic linkers, is the cornerstone of their remarkable properties. Within the vast library of organic linkers, pyrimidine-based ligands represent a particularly strategic choice. The presence of nitrogen atoms in the pyrimidine ring not only offers additional coordination sites but also introduces basicity and the potential for hydrogen bonding, which can significantly influence the framework's properties and performance in specific applications.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and application of pyrimidine-containing MOFs. It is designed for researchers and professionals in materials science, chemistry, and drug development, offering both foundational knowledge and detailed, field-proven protocols.

Synthesis of Pyrimidine-Based MOFs: A Methodological Overview

The synthesis of pyrimidine-based MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the pyrimidine-containing organic linker are dissolved in a suitable solvent and heated in a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity, morphology, and phase purity.

A variety of pyrimidine-based linkers have been successfully employed in the synthesis of MOFs, including pyrimidine-5-carboxylate, pyrimidine-4,6-dicarboxylate, and 4,6-diamino-2-pyrimidinethiol.[5][6][7] The functional groups on the pyrimidine ring dictate the coordination mode and the resulting framework topology.

Protocol 1: Synthesis of a Luminescent Lead-MOF with Pyrimidine-4,6-dicarboxylate

This protocol details the synthesis of a 3D luminescent MOF with the formula {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n (pmdc = pyrimidine-4,6-dicarboxylate), which exhibits interesting photoluminescent properties.[7][8][9]

Materials:

-

Lead(II) nitrate (Pb(NO3)2)

-

Pyrimidine-4,6-dicarboxylic acid (H2pmdc)

-

Deionized water

-

Ethanol

-

Mortar and pestle

-

Airtight glass vessel

-

Oven

Procedure:

-

In a mortar, add Lead(II) nitrate and pyrimidine-4,6-dicarboxylic acid in a 5:3 molar ratio.

-

Gently grind the mixture by hand until a homogeneous powder is obtained.

-

Transfer the resulting mixture into an airtight glass vessel.

-

Place the vessel in an oven and heat at 150 °C for 48 hours. This allows for the crystallization of the MOF.

-

After 48 hours, slowly cool the vessel to room temperature (e.g., at a rate of 5 °C/min).

-

Once at room temperature, carefully open the vessel to release any gaseous byproducts.

-

Wash the resulting crystalline product with a water/ethanol solution to remove any unreacted starting materials.

-

Dry the purified MOF product.

Expected Outcome:

The synthesis should yield a crystalline material with a greenish-blue photoluminescent emission.[7][8][9] The purity and structure of the MOF should be confirmed by techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA).

Characterization of Pyrimidine-Based MOFs

A thorough characterization is essential to understand the structure-property relationships of the synthesized MOFs. Key characterization techniques include:

| Technique | Information Obtained | Reference |

| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, and stability. | [1][6] |

| Scanning Electron Microscopy (SEM) | Morphology and particle size of the MOF crystals. | [1][2] |

| Energy Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the synthesized material. | [1][2][6] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and confirmation of coordination between the metal and the linker. | [2][6][10] |

| Thermogravimetric Analysis (TGA) | Thermal stability of the MOF and information on solvent molecules within the pores. | [1][6] |

| Gas Sorption Analysis (e.g., N2, CO2) | Surface area, pore volume, and gas uptake capacity. | [3][5] |

| Photoluminescence (PL) Spectroscopy | Luminescent properties, including excitation and emission wavelengths. | [7][8][9] |

Applications of Pyrimidine-Based MOFs

The unique properties endowed by the pyrimidine linker make these MOFs highly suitable for a range of applications.

Catalysis

The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, making these MOFs effective heterogeneous catalysts. For instance, an iron-based MOF has been used as a recyclable nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives.[1][2] Similarly, a Co-MOF has demonstrated remarkable efficacy as a catalyst for the one-step synthesis of pyrimidine analogs via the Biginelli reaction.[11]

Gas Sorption and Separation

The presence of nitrogen atoms and the specific pore architecture of pyrimidine-based MOFs can lead to selective gas sorption. A copper-based MOF with a pyrimidine-5-carboxylate linker has shown highly selective sorption of CO2 over other gases like N2, Ar, O2, H2, and CH4.[5][12] Furthermore, pyrimidine-functionalized MOFs have exhibited high volumetric working capacity for methane storage.[3]

Sensing

The luminescence of certain pyrimidine-based MOFs can be modulated by the presence of specific analytes, making them promising candidates for chemical sensors.[13][14][15] For example, a lead-based MOF with a pyrimidine-4,6-dicarboxylate ligand shows a strong photoluminescent emission that could potentially be used for sensing applications.[7][8][9] The design of luminescent MOFs often involves the interplay between the metal ion, the organic linker, and the guest molecule.[13][14]

Drug Delivery

The biocompatibility and porous nature of some pyrimidine-based MOFs make them suitable for drug delivery applications.[16][17][18][19] A notable example is the use of a zeolitic imidazolate framework (ZIF-8) coated with alginate for the controlled release of a synthesized pyrimidine glucagon-like peptide-1 (GLP-1) agonist for the treatment of type II diabetes.[10][20][21] 5-Fluorouracil, a pyrimidine analogue and an important anticancer agent, has also been widely studied as a model drug for encapsulation and release from various MOFs.[16][22][23][24][25]

Protocol 2: pH-Responsive Drug Delivery using a Polymer-Coated Pyrimidine-MOF System

This protocol describes the encapsulation of a pyrimidine-based drug into an alginate-coated ZIF-8 MOF and the subsequent investigation of its pH-responsive release.[10][20][21]

Materials:

-

Synthesized ZIF-8 nanoparticles

-

Synthesized pyrimidine GLP-1 agonist (or a model pyrimidine-based drug)

-

Sodium alginate

-

Phosphate-buffered saline (PBS) at pH 8 and pH 1.5

-

Deionized water

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Shaking incubator

Workflow for Drug Loading and Release:

Caption: Workflow for drug loading, coating, and pH-responsive release study.

Procedure:

Part A: Drug Loading

-

Immerse the synthesized ZIF-8 nanoparticles in a solution of the pyrimidine GLP-1 agonist for 24 hours to allow for drug encapsulation.

-

After 24 hours, centrifuge the mixture to separate the drug-loaded ZIF-8 from the solution.

-

Analyze the supernatant using UV-Vis spectroscopy to determine the drug loading efficiency. The loading efficiency can be calculated by comparing the initial and final drug concentrations in the solution.

Part B: Alginate Coating

-

Resuspend the drug-loaded ZIF-8 nanoparticles in a solution of sodium alginate.

-

Stir the mixture for a specified period to ensure uniform coating.

-

Centrifuge the mixture and wash the resulting alginate-coated drug-loaded ZIF-8 nanoparticles with deionized water to remove any excess alginate.

Part C: In Vitro Drug Release Study

-

Disperse a known amount of the alginate-coated drug-loaded ZIF-8 into two separate vials containing PBS at pH 8 and pH 1.5, respectively.

-

Place the vials in a shaking incubator at 37 °C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.

-

Analyze the withdrawn aliquots using UV-Vis spectroscopy to determine the concentration of the released drug.

-

Plot the cumulative drug release percentage as a function of time for both pH conditions.

Expected Outcome:

The alginate-coated ZIF-8 is expected to exhibit a significantly faster drug release at the basic pH of 8 compared to the acidic pH of 1.5.[10][20] This pH-responsive behavior is attributed to the fact that ZIF-8 is stable in alkaline and neutral conditions but decomposes in acidic environments, leading to the release of the encapsulated drug. The alginate coating provides additional stability in the acidic medium, preventing premature drug release.

Quantitative Data Summary:

| Condition | Drug Release (%) | Time (hours) | Reference |

| Alginate-coated ZIF-8 in PBS (pH 8) | ~90% | 9 | [10] |

| Alginate-coated ZIF-8 in PBS (pH 1.5) | ~8.5% | 6 | [10] |

Conclusion and Future Perspectives

Metal-Organic Frameworks incorporating pyrimidine linkers are a versatile class of materials with tunable properties and a wide range of potential applications. The strategic inclusion of the pyrimidine moiety enhances their performance in catalysis, gas separation, sensing, and drug delivery. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these promising materials. Future research in this area will likely focus on the development of new pyrimidine-based linkers to create MOFs with even more sophisticated functionalities and improved performance for real-world applications.

References

-

Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. Frontiers in Chemistry. [Link]

-

Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC. National Center for Biotechnology Information. [Link]

-

Application of a Ni mercaptopyrimidine MOF as highly efficient catalyst for sunlight-driven hydrogen generation. Journal of Materials Chemistry A. [Link]

-

Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry. [Link]

-

Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier. Molecules. [Link]

-

Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. [Link]

-

Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier. PubMed. [Link]

-

A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules. [Link]

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research. [Link]

-

Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material. Chemical Communications. [Link]

-

Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction. ResearchGate. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules. [Link]

-

Our journey of developing multifunctional metal-organic frameworks. Journal of the Chinese Chemical Society. [Link]

-

Rational Synthesis and Characterization of Robust Microporous Metal−Organic Frameworks with Base Functionality. Crystal Growth & Design. [Link]

-

Controlled release of pyrimidine compound using polymeric coated zif-8 metal- organic framework as glucagon-like peptide. Hilaris Publisher. [Link]

-

Topologies of Metal-Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. ResearchGate. [Link]

-

A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Preprints.org. [Link]

-

Luminescent metal–organic frameworks for chemical sensing and explosive detection. CrystEngComm. [Link]

-

A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate. [Link]

-

Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework. ACS Omega. [Link]

-

The Applications of Metal-organic-frameworks in Controlled Release of Drugs. ResearchGate. [Link]

-

Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. [Link]

-

Cyclodextrin Metal–Organic Frameworks as a Drug Delivery System for Selected Active Pharmaceutical Ingredients. ACS Omega. [Link]

-

New Luminescent Metal Organic Frameworks (MOFs) Incorporating Heterotopic Linkers as Chemical Sensors. AUB ScholarWorks. [Link]

-

Drug Delivery On Mg-MOF-74: The Effect Of Drug Solubility On Pharmacokinetics. Scholars' Mine. [Link]

-

Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. [Link]

-

Metal-organic frameworks for advanced drug delivery. Matter. [Link]

-

Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Inorganics. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules. [Link]

-

Puffed-up MOFs for improved drug delivery. American Chemical Society. [Link]

-

Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Luminescent metal-organic frameworks as explosive sensors. ResearchGate. [Link]

Sources

- 1. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives [frontiersin.org]

- 3. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 24. mdpi.com [mdpi.com]

- 25. acs.org [acs.org]

Application Notes and Protocols: Palladium-Catalyzed C-H Activation for C5-Functionalization of Pyrimidines

Introduction: The Strategic Importance of C5-Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of essential biomolecules like thymine, cytosine, and uracil.[1] Its derivatives are prevalent in a vast array of FDA-approved drugs, agrochemicals, and advanced materials.[1][2][3] The biological and material properties of these compounds are critically dictated by the substitution pattern on the pyrimidine ring. Among the available positions, functionalization at the C5 position has garnered significant attention, as C5-substituted derivatives are known to exhibit potent antiviral, anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6]

Traditionally, the synthesis of C5-substituted pyrimidines relied on multi-step sequences often involving pre-functionalized substrates, such as 5-halopyrimidines, through classic cross-coupling reactions like Suzuki or Stille couplings.[7][8] While effective, these methods generate stoichiometric amounts of organometallic waste. Direct C-H activation has emerged as a more atom- and step-economical strategy, enabling the direct conversion of an inert C-H bond into a new C-C or C-X bond.[9][10] This guide provides an in-depth analysis of the principles, catalytic systems, and detailed protocols for the direct C-H activation and functionalization of the pyrimidine C5 position, tailored for researchers in drug discovery and chemical development.

Mechanistic Underpinnings of C5-Selective C-H Activation

The direct functionalization of pyrimidines presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates the C-H bonds towards electrophilic cleavage.[11] However, the C5 position is comparatively more electron-rich than the C2, C4, and C6 positions, making it the most susceptible site for electrophilic-type metalation.

The dominant mechanism for palladium-catalyzed C5-arylation and olefination often involves a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is particularly favored for C-H bonds that are not sufficiently acidic for direct deprotonation or sufficiently electron-rich for classical electrophilic substitution.

The catalytic cycle can be generalized as follows:

-

C-H Activation/Palladation: The active Pd(II) catalyst coordinates to the pyrimidine substrate. An assisting ligand, often a carboxylate like pivalate (PivO⁻), facilitates the cleavage of the C5-H bond to form a six-membered palladacycle intermediate. This is the rate-determining and regioselectivity-determining step.[12]

-

Oxidative Addition or Alkene Coordination:

-

Reductive Elimination or Migratory Insertion:

-

The Pd(IV) intermediate undergoes reductive elimination to form the new C5-Aryl bond and regenerate a Pd(II) species.[13]

-

The coordinated alkene undergoes migratory insertion into the Pd-C5 bond, followed by β-hydride elimination to yield the C5-alkenylated product and a Pd(0) species, which is then re-oxidized to Pd(II) by an oxidant to complete the cycle.[12]

-

Figure 1: Generalized catalytic cycle for the Pd(II)-catalyzed C5-H functionalization of pyrimidines.

Key Catalytic System Components

The success of a C5 C-H activation reaction hinges on the judicious selection of the catalyst, ligands, additives, and oxidant. Palladium acetate, Pd(OAc)₂, is the most commonly employed catalyst precursor due to its high efficiency and stability.[8][12]

| Component | Example(s) | Role & Rationale |

| Catalyst | Pd(OAc)₂, PdCl₂(MeCN)₂ | Precursor to the active Pd(II) catalytic species.[12][13] |

| Ligand | PPh₃, 1,10-Phenanthroline | Can stabilize the catalyst, but many C5 activations proceed without an exogenous ligand. The substrate or solvent can act as a ligand.[14] |

| Additive | Pivalic Acid (PivOH) | Acts as a proton shuttle in the CMD step, lowering the activation energy and improving reaction efficiency.[12][15] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Neutralizes the acid generated during the reaction and can assist in deprotonation steps, particularly for substrates with acidic protons (e.g., N-H).[12][15] |

| Oxidant | AgOAc, Ag₂CO₃, O₂ (air), t-BuOOH | Required for reactions involving a Pd(0)/Pd(II) cycle (e.g., olefination) to regenerate the active Pd(II) catalyst.[12][14] For Pd(II)/Pd(IV) cycles (arylation with halides), an external oxidant is often not required. |

| Solvent | DMF, 1,4-Dioxane, Toluene | High-boiling point, polar aprotic solvents are typically used to ensure solubility and achieve necessary reaction temperatures (100-140 °C).[15] |

Experimental Workflow & Protocols

The following section provides detailed, field-tested protocols for two common and highly valuable C5-functionalization reactions.

Figure 2: Standard experimental workflow for transition-metal-catalyzed C-H activation reactions.

Protocol 1: Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidine with Aryl Iodide

This protocol is adapted from methodologies developed for the selective C5-arylation of aminopyrimidines, which proceeds through a putative Pd(II)/Pd(IV) catalytic cycle.[12][13]

Principle: The 2-amino group enhances the electron density at the C5 position, facilitating electrophilic palladation. The reaction couples the pyrimidine with an aryl iodide without the need for an external oxidant.

Materials and Reagents:

-

2-Aminopyrimidine (1.0 mmol, 1.0 equiv)

-

Aryl Iodide (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

Pivalic Acid (PivOH) (0.5 mmol, 0.5 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard Schlenk line and magnetic stirring equipment

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminopyrimidine (95.1 mg), the aryl iodide (1.2 equiv), Pd(OAc)₂ (11.2 mg), pivalic acid (51.1 mg), and anhydrous K₂CO₃ (276.4 mg).

-

Causality Note: Adding solids first prevents solvent splashing and ensures accurate weighing. K₂CO₃ must be anhydrous as water can inhibit the catalytic cycle.

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.

-

Causality Note: Oxygen can oxidize and deactivate the palladium catalyst.

-

-

Solvent Addition:

-

Using a syringe, add 5 mL of anhydrous 1,4-dioxane. The solvent should be previously degassed by sparging with nitrogen for 20-30 minutes.

-

Causality Note: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 120 °C and stir vigorously.

-

Causality Note: High temperature is necessary to overcome the activation energy of the C-H bond cleavage. Vigorous stirring ensures homogeneity.

-

-

Monitoring:

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the starting materials. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-aryl-2-aminopyrimidine product.

-

Protocol 2: Palladium-Catalyzed C5-Olefination of 1,3-Dimethyluracil

This protocol describes the direct C-H alkenylation of a uracil derivative, a transformation that provides access to modified nucleosides.[12][14] This reaction requires an oxidant to regenerate the catalyst.

Principle: The C5-H bond of the uracil ring is activated by Pd(II), followed by coordination and migratory insertion of an acrylate ester. Oxygen from the air serves as the terminal oxidant in a Pd(0)/Pd(II) cycle.

Materials and Reagents:

-

1,3-Dimethyluracil (1.0 mmol, 1.0 equiv)

-

n-Butyl Acrylate (1.5 mmol, 1.5 equiv)

-

Pd(OAc)₂ (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline monohydrate (Phen·H₂O) (0.5 equiv)

-

Silver(I) Acetate (AgOAc) (3.0 equiv) - Alternative to Air/O₂

-

Pivalic Acid (PivOH) (1.0 mmol, 1.0 equiv)

-

Toluene, anhydrous (5 mL)

-

Air or Oxygen supply (if not using a chemical oxidant)

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 25 mL pressure tube with a magnetic stir bar, add 1,3-dimethyluracil (140.1 mg), Pd(OAc)₂ (22.4 mg), 1,10-phenanthroline monohydrate (99.1 mg), pivalic acid (102.1 mg), and silver acetate (500 mg, if used as oxidant).

-

Causality Note: A pressure tube is used to prevent solvent evaporation at high temperatures. Phenanthroline can act as a ligand to stabilize the catalytic intermediate.[14]

-

-

Reagent Addition:

-

Add anhydrous toluene (5 mL) followed by n-butyl acrylate (214 µL).

-

If using air as the oxidant, seal the tube with a cap that allows for gas exchange (e.g., a cap with a needle puncture) or simply screw the cap on loosely. If using a silver oxidant, seal the tube tightly.

-

-

Reaction Execution:

-

Place the tube in a preheated oil bath at 140 °C and stir vigorously for 24 hours.

-

Causality Note: This reaction often requires higher temperatures and longer reaction times compared to arylation. The oxidant is crucial for catalyst turnover.[14]

-

-

Monitoring:

-

After cooling, check the conversion by taking a small aliquot and analyzing via GC-MS or LC-MS.

-

-

Work-up:

-

Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 20 mL).

-

Filter the mixture through a pad of Celite to remove insoluble silver salts and palladium black.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution (15 mL) to remove pivalic acid, followed by water (15 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 5-alkenyluracil.

-

Substrate Scope & Performance

The C5-activation protocols are generally robust and tolerate a range of functional groups.

| Pyrimidine Substrate | Coupling Partner | Product | Yield (%) | Reference |

| 2-Aminopyrimidine | 4-Iodoanisole | 5-(4-Methoxyphenyl)pyrimidin-2-amine | ~75% | [12] |

| 2-Aminopyrimidine | 1-Iodo-4-nitrobenzene | 5-(4-Nitrophenyl)pyrimidin-2-amine | ~60% | [12] |

| 1,3-Dimethyluracil | Styrene | (E)-1,3-Dimethyl-5-styryluracil | ~85% | [14] |

| 1,3-Dimethyluracil | Ethyl Acrylate | (E)-Ethyl 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate | ~90% | [14] |

| Uracil | Acrylamide | 5-Acrylamidouracil | ~65% | [14] |

Yields are approximate and can vary based on specific reaction conditions.

Limitations:

-

Steric Hindrance: Highly substituted aryl halides or bulky alkenes may react slower or give lower yields.

-

Coordinating Groups: Substrates with strong Lewis basic groups (e.g., unprotected imidazoles) may coordinate to the catalyst and inhibit the reaction.

-

C-H Acidity: While C5 is generally favored, other C-H bonds with comparable reactivity on the substrate could lead to mixtures of regioisomers.

Safety and Handling

-

Palladium Compounds: Palladium salts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Avoid inhalation and skin contact.

-

High Temperatures: Use appropriate shielding and caution when working with oil baths at high temperatures.

-

Pressure: When using sealed tubes, never exceed the recommended temperature and pressure limits of the glassware.

Conclusion

Direct C-H activation at the C5 position of pyrimidines represents a powerful and efficient strategy for the synthesis of high-value compounds. By understanding the underlying mechanistic principles and carefully selecting the components of the catalytic system, researchers can reliably access a diverse range of functionalized pyrimidines. The protocols detailed herein provide a robust starting point for developing novel therapeutic agents and advanced materials, streamlining synthetic routes and adhering to the principles of green chemistry.

References

-

Georg, G. I., & Yu, H. (2009). Palladium-Catalyzed Direct C-5 Alkenylation of Uracil Derivatives. Organic Letters, 11(18), 4148-4150. [Link]

-

Various Authors. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]

-

Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 359-373. [Link]

-

Das, D., et al. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(74), 10929-10932. [Link]

-

Wnuk, S. F., & Liang, Y. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874-4901. [Link]

-

Kim, Y., & Kim, J. (2008). Palladium-Catalyzed Direct C-5 Arylation of 1,3-Dimethyluracil with Aryl Bromides. Organic Letters, 10(15), 3247-3250. [Link]

-

Rej, S., & Chatani, N. (2021). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. Catalysts, 11(5), 564. [Link]

-

Various Authors. (2024). C-5 selective C–H arylation of pyrimidine catalyzed by Mn(ii). RSC Advances. [Link]

-

Various Authors. (2025). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

Liang, Y. (2014). Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosides. FIU Electronic Theses and Dissertations. [Link]

-

Wnuk, S. F., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 79(9), 4157-4167. [Link]

-

Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

-

Demkowicz, S., et al. (2020). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]

-

Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Biaryl Pyrimidines

Subject: Troubleshooting & Optimization Guide for Column Chromatography Ticket ID: BPY-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Biaryl Pyrimidine Purification Support Center. Biaryl pyrimidines are critical scaffolds in kinase inhibitor development (e.g., Pazopanib, Imatinib analogs). Their purification presents a unique triad of challenges: basicity-induced tailing , poor solubility due to

This guide replaces generic advice with field-proven protocols designed to resolve these specific chemical behaviors.

Tier 1: Method Development & Stationary Phase Logic

Issue: Severe Tailing & Broad Peaks

Diagnosis: Pyrimidine nitrogens are Lewis bases. On standard silica gel (approx. pH 5.0–6.0), these nitrogens hydrogen-bond with acidic silanol (Si-OH) groups. This reversible adsorption causes peak broadening (tailing) and co-elution with impurities.

Protocol A: The "Sacrificial Base" Method (Standard Silica)

Do not simply add base to the bottle. Follow this saturation protocol to ensure reproducibility.

-

Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

) .[1]-

Why: These bases have a higher affinity for silanols than your pyrimidine, effectively "capping" the active sites.

-

-

Column Pre-treatment (Critical Step):

-

Flush the column with 3 Column Volumes (CV) of mobile phase containing 1% TEA .

-

Reasoning: If you only add TEA to the mobile phase during the run, the bottom half of the column remains acidic until the TEA front reaches it, causing band compression and then expansion. Pre-treatment ensures the entire bed is deactivated before the sample hits it.

-

-

Running Eluent: Reduce TEA to 0.1–0.5% for the actual run to prevent salt formation or ionization suppression in MS.

Protocol B: The "Zero-Tailing" Alternative (Amine-Silica)

If Protocol A fails or if TEA interferes with downstream biology/NMR:

-

Switch to Amine-Functionalized Silica (

-Silica). -

Mechanism:[1][2] The stationary phase is already basic. No liquid modifier is required.

-

Benefit: Allows the use of simple Hexane/Ethyl Acetate gradients without the need for chlorinated solvents or modifiers.

Tier 2: Solubility & Loading Strategies

Issue: "The Pyrimidine Brick" (Insolubility)

Biaryl pyrimidines often exhibit "brick-dust" insolubility—soluble in DCM/DMSO but insoluble in Hexane/EtOAc. Liquid loading in DCM often leads to "streaking" because DCM is a strong eluent that carries the compound too fast before it adsorbs.

Decision Matrix: Loading Technique

-

Scenario A: Soluble in DCM, insoluble in Hexane.

-

Action:Dry Loading (Solid Load).

-

Protocol: Dissolve crude in DCM/MeOH. Add Celite 545 or Silica (ratio 1:2 crude:sorbent). Rotovap to dryness until a free-flowing powder forms.[3] Pack this powder on top of the column (or in a solid load cartridge).

-

Why: Eliminates solvent effects during injection.[4] The compound starts as a tight band.

-

-

Scenario B: Soluble in warm EtOAc.

-

Action:Liquid Loading.

-

Protocol: Load in the weakest solvent possible. If DCM is necessary, keep the volume

of the column volume (CV).

-

Tier 3: The "Suzuki Cleanup" (Impurity Management)

Issue: Triphenylphosphine Oxide (TPPO) & Palladium

Suzuki couplings generate TPPO (from phosphine ligands) and Pd black. TPPO often co-elutes with polar heterocycles.

Workflow: Pre-Column Decontamination

Do not put the entire crude reaction mixture on the column.

-

The

Crash (For TPPO Removal): -

The Thiol Scavenger (For Pd Removal):

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting stationary phase and loading method based on compound basicity and solubility.

Figure 2: Suzuki Impurity Removal Workflow

Caption: Pre-chromatography workflow to remove TPPO and Palladium, preventing column fouling.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Streaking/Tailing | Acidic silanols interacting with pyrimidine nitrogen. | Add 0.1% TEA to mobile phase OR switch to Amine-Silica [1]. |

| Fronting (Shark Fin) | Column overload or "Solvent Effect" (sample solvent too strong). | Switch to Dry Loading on Celite.[3] Ensure sample mass is <1% of silica mass [2]. |

| Co-elution with TPPO | Similar polarity in MeOH/DCM systems. | Perform |

| Product "Stuck" | Compound precipitated on column or is too polar.[3] | Flush with 10% MeOH in DCM + 1% |

| Poor Recovery | Irreversible adsorption to silica.[3] | Use Diol-functionalized silica or Alumina (Neutral) instead of standard silica. |

Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH for biaryl pyrimidines on standard silica? A: Yes, but proceed with caution. MeOH is polar and protic; it can deactivate the silica locally, causing band distortion.

-

Recommendation: Use a gradient of DCM vs. (MeOH containing 1%

). The ammonia keeps the pyrimidine deprotonated and improves peak shape.

Q: My compound is not UV active. How do I monitor the column? A: Biaryl pyrimidines are almost always UV active due to conjugation. If you see no signal:

-

Check if the mobile phase (e.g., high EtOAc) is absorbing UV at your detection wavelength (usually 254 nm).

-

Use an Iodine stain or Dragendorff’s reagent (specific for nitrogen heterocycles) on TLC plates for confirmation [4].

Q: When should I abandon Normal Phase for Reverse Phase (C18)? A: Switch to C18 if:

-

You require

MeOH in DCM to move the spot on TLC ( -

The impurities are very non-polar (grease, dimers) and you want to wash them off in the void volume while retaining your polar product.

References

-

Teledyne ISCO. (2012).[1] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[1]Link

-

Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography?Link

-

Batesky, D. C., et al. (2017).[6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6][7] Journal of Organic Chemistry. Link

-

BenchChem. (2025).[3][5][9][10] Purification of Pyrimidine Derivatives by Column Chromatography.Link[5][9]

Sources

- 1. teledyneisco.com [teledyneisco.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Workup [chem.rochester.edu]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Suzuki coupling for electron-deficient heterocycles

Welcome to the Heterocycle Coupling Helpdesk .

This technical guide is structured as a Tier-3 Support resource for medicinal chemists and process engineers facing the specific challenges of Suzuki-Miyaura coupling with electron-deficient heterocycles (e.g., pyridines, pyrimidines, thiazoles, oxazoles).

These substrates are deceptive: while electron deficiency theoretically facilitates oxidative addition, it simultaneously destabilizes the nucleophile (boronic acid) and promotes catalyst deactivation.

Module 1: Diagnostic Decision Tree

Before altering reaction parameters, identify the failure mode. Use this logic flow to diagnose the root cause of your stalled reaction.

Figure 1: Diagnostic logic flow for identifying the root cause of Suzuki coupling failures in heterocyclic systems.

Module 2: The "Vanishing Nucleophile" (Protodeboronation)

The Issue: You are coupling a 2-pyridyl boronic acid. The reaction turns black, and LCMS shows the boronic acid has converted to pyridine (Ar-H), leaving the halide touched.

The Science: Electron-deficient heterocycles (especially 2-substituted) suffer from rapid hydrolytic C-B bond cleavage. The basic nitrogen atom facilitates the formation of a zwitterionic intermediate that accelerates hydrolysis, often faster than the transmetallation step in the catalytic cycle.

Troubleshooting Q&A:

-

Q: Can I just add more boronic acid?

-

A: Generally, no.[1] If the rate of protodeboronation (

) exceeds the rate of transmetallation (

-

-

Q: What is the "Slow Release" strategy?

-

A: This is the gold standard for unstable nucleophiles. You use a protected boron species (MIDA boronate or Trifluoroborate) that is chemically inert to protodeboronation but hydrolyzes slowly in situ to release the active boronic acid. This keeps the standing concentration of the unstable free acid low, minimizing decomposition while supplying enough for the catalyst.

-

Protocol 1: MIDA Boronate "Slow Release" Coupling Recommended for: 2-pyridyl, 2-pyrimidyl, and thiazole systems.

| Reagent | Equivalents | Role |

| Heteroaryl Halide | 1.0 equiv | Electrophile |

| MIDA Boronate | 1.2 - 1.5 equiv | Protected Nucleophile |

| Pd(OAc)₂ | 0.02 equiv (2 mol%) | Catalyst Precursor |

| XPhos | 0.04 equiv (4 mol%) | Ligand (Accelerates Transmetallation) |

| K₃PO₄ | 5.0 - 7.0 equiv | Base (Promotes slow hydrolysis) |

| Solvent | THF:Water (10:1) | Critical: Water is required for release. |

Step-by-Step:

-

Charge a vial with the MIDA boronate, halide, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Seal and purge with Argon/Nitrogen (3 cycles).

-

Add degassed THF and Water (pre-mixed 10:1 ratio).

-

Heat to 60°C . Note: Higher temperatures (80-100°C) may accelerate protodeboronation of the released acid too much.

-

Monitor consumption of the MIDA ester via LCMS.

Module 3: Catalyst Poisoning & Ligand Selection

The Issue: The reaction stalls at 10-20% conversion. The starting materials are intact, but the catalyst seems dead.

The Science: Nitrogen atoms in electron-deficient heterocycles (pyridines, imidazoles) are excellent ligands. They can displace phosphines and coordinate to the Palladium center, forming an inactive "Pd-N" complex (catalyst resting state).

The Solution: You must use Bulky, Electron-Rich Phosphines (Buchwald Ligands) .

-

Steric Bulk: Ligands like XPhos and SPhos are massive. They create a "roof" over the Pd center that physically blocks the approach of the heterocyclic nitrogen, preventing poisoning.

-

Electronic Richness: They push electron density onto the Pd, facilitating the oxidative addition of electron-deficient chlorides (which can be sluggish).

Ligand Selection Table:

| Ligand | Best Use Case | Why? |

| XPhos | General Purpose (2-pyridyl, heteroaryl chlorides) | Excellent balance of stability and activity. Prevents N-coordination. |

| SPhos | Sterically Hindered Halides | High tolerance for ortho-substitution on the electrophile. |

| RuPhos | Secondary Amines / Electron-Rich Heterocycles | Extremely bulky; prevents poisoning even with highly basic substrates. |

| BrettPhos | Challenging Amidations (C-N coupling) | Specialized for C-N, but can be useful for very difficult C-C couplings involving amine-containing heterocycles. |

Visualizing the "Anti-Poisoning" Effect:

Figure 2: Comparison of catalyst accessibility. Standard ligands allow N-heterocycle coordination (poisoning), while bulky ligands (XPhos) sterically preclude it.

Module 4: Base Sensitivity & Anhydrous Coupling

The Issue: Your substrate contains sensitive functional groups (esters, nitriles) or the heterocycle undergoes nucleophilic aromatic substitution (

The Solution:

-

Switch to Weak Bases: Use

(tribasic potassium phosphate) or -

Anhydrous Conditions: If using Potassium Organotrifluoroborates, you usually need water.[2] However, if using Boronic Esters (Pinacol) , you can run strictly anhydrous to prevent hydrolysis side reactions.

Protocol 2: Anhydrous Coupling with CsF Recommended for: Base-sensitive substrates and poly-halogenated heterocycles.

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv). Note: CsF acts as a non-nucleophilic base that activates the boron via the "fluorophilic" mechanism. -

Solvent: Dioxane or Toluene (Anhydrous).

-

Temp: 80-100°C.

References

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.[3]

-

-

MIDA Boronates (Slow Release)

-

Potassium Organotrifluoroborates

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

-

-

Buchwald Ligands (Ligand Selection)

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

-

Sources

Technical Support Center: Handling Hygroscopic Pyridyl-Pyrimidines

Subject: Stability, Handling, and Characterization of Moisture-Sensitive Kinase Inhibitor Scaffolds

Executive Summary: The Hygroscopicity Challenge

Pyridyl-pyrimidines (a core scaffold in many kinase inhibitors like Imatinib, Nilotinib, and Palbociclib) present a unique challenge in drug development. The very feature that makes them potent—the nitrogen-rich heterocyclic rings capable of accepting hydrogen bonds in the kinase hinge region—also makes them prone to interacting with atmospheric moisture.

Why this happens: The lone pair electrons on the pyridine and pyrimidine nitrogens act as strong hydrogen bond acceptors. In high humidity, these moieties attract water molecules, leading to:

-

Pseudopolymorphism: Conversion from an anhydrous form to a hydrate (channel or stoichiometric), altering dissolution rates.

-

Deliquescence: In extreme cases, the solid dissolves in its own absorbed water.

-

Hydrolysis: Chemical degradation of sensitive side chains (e.g., amide linkers).

This guide provides self-validating protocols to manage these risks.

Troubleshooting Guide (FAQ & Immediate Actions)

Q1: My reference standard is "jumping" on the balance or gaining weight rapidly during weighing. How do I get an accurate mass?

Diagnosis: The material is actively adsorbing moisture from the air (hygroscopic accretion) or suffering from static charge, which is common in dry environments used to combat moisture.

Corrective Protocol:

-

Environment: Do not weigh on an open bench. Use a glove box or a glove bag purged with dry nitrogen (RH < 5%).

-

Static Elimination: Use an ionizing bar or a Polonium-210 anti-static brush. Hygroscopic powders often become static-prone when dried.

-

Extrapolation Technique: If a controlled environment is impossible, place the weighing boat on the balance, tare, add sample, and record weight at

. Plot weight vs. time and extrapolate back to

Q2: My HPLC retention times are shifting, and new impurity peaks are appearing after storage.